molecular formula C9H8BrN3 B1286839 6-bromo-N-methylquinazolin-2-amine CAS No. 882670-77-1

6-bromo-N-methylquinazolin-2-amine

Cat. No.: B1286839
CAS No.: 882670-77-1
M. Wt: 238.08 g/mol
InChI Key: SVCYTTMHAGTBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-methylquinazolin-2-amine is a heterocyclic compound with a quinazoline moiety. Quinazoline derivatives are known for their significant biological and pharmaceutical properties, making them valuable in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring.

Biochemical Analysis

Biochemical Properties

6-Bromo-N-methylquinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including this compound, have been shown to inhibit enzymes such as dihydrofolate reductase and kinases . These interactions are crucial as they can modulate cellular processes and pathways, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may affect cellular phosphorylation, further influencing cell signaling and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, quinazoline derivatives can inhibit kinase activity, which is essential for cell signaling and growth . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that quinazoline derivatives, including this compound, exhibit stability under specific conditions, but may degrade over time . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, which is essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels . For instance, quinazoline derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, quinazoline derivatives can be transported across cell membranes by ATP-binding cassette transporters, affecting their intracellular concentration and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, quinazoline derivatives can localize to the nucleus, where they interact with DNA and modulate gene expression. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methylquinazolin-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with N-benzyl cyanamides under acidic conditions . Another method includes the use of 2-aminobenzoic acid derivatives, which undergo amidation and cyclization reactions to form the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its significant biological properties make it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

6-bromo-N-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCYTTMHAGTBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582073
Record name 6-Bromo-N-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-77-1
Record name 6-Bromo-N-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-methylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-methylquinazolin-2-amine
Reactant of Route 3
Reactant of Route 3
6-bromo-N-methylquinazolin-2-amine
Reactant of Route 4
Reactant of Route 4
6-bromo-N-methylquinazolin-2-amine
Reactant of Route 5
Reactant of Route 5
6-bromo-N-methylquinazolin-2-amine
Reactant of Route 6
Reactant of Route 6
6-bromo-N-methylquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.